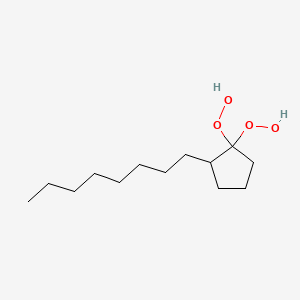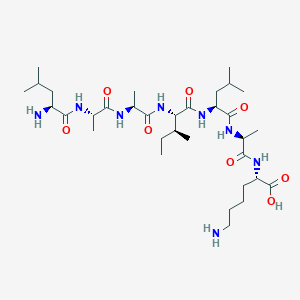
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine is a peptide composed of seven amino acids: leucine, alanine, alanine, isoleucine, leucine, alanine, and lysine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids.
Oxidation: Modifying specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Substitution: Replacing specific amino acid residues with other amino acids or chemical groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification, such as amino acid derivatives or chemical groups.
Major Products Formed
The major products formed from these reactions include modified peptides, individual amino acids, and peptide fragments.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as peptide-based drugs or vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biological pathways, leading to changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-alanyl-L-alanine: A shorter peptide with similar amino acid composition.
L-Leucyl-L-alanyl-L-lysine: A peptide with a different sequence but containing some of the same amino acids.
L-Leucyl-L-alanyl-L-isoleucine: Another peptide with a similar sequence but different amino acid arrangement.
Uniqueness
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine is unique due to its specific sequence and length, which confer distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic amino acids allows it to interact with various molecular targets, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
629625-79-2 |
|---|---|
Molekularformel |
C33H62N8O8 |
Molekulargewicht |
698.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H62N8O8/c1-10-19(6)26(41-29(44)22(9)36-27(42)20(7)37-30(45)23(35)15-17(2)3)32(47)40-25(16-18(4)5)31(46)38-21(8)28(43)39-24(33(48)49)13-11-12-14-34/h17-26H,10-16,34-35H2,1-9H3,(H,36,42)(H,37,45)(H,38,46)(H,39,43)(H,40,47)(H,41,44)(H,48,49)/t19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
HGCSOHSONGFJSI-CAQMSIDYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


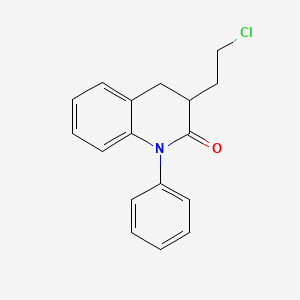
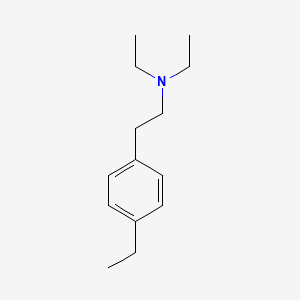
![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)
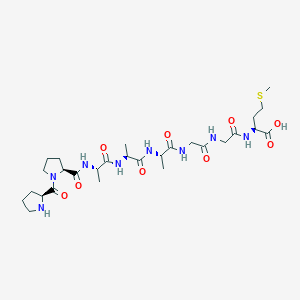

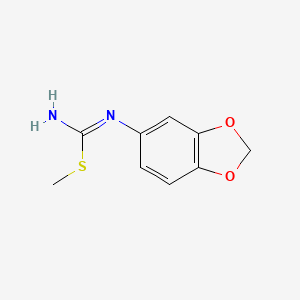
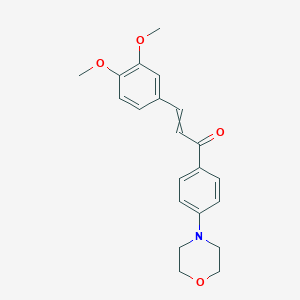

![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
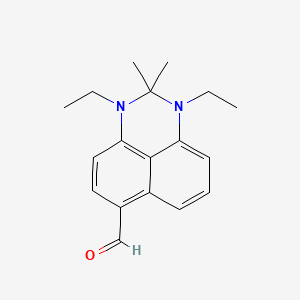
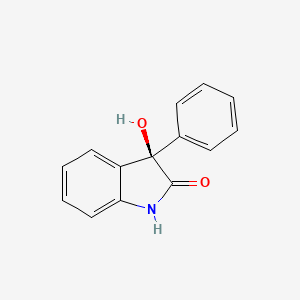
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
